trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
Overview
Description
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol is a chiral compound with a unique structure that includes two cyclohexane rings, one of which is substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and cyclohexylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step forms the intermediate (1R,2R)-2-[cyclohexylamino]cyclohexanol.
Methylation: The intermediate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features.
Cyclohexanol: An alcohol with a cyclohexane ring.
Methylcyclohexane: A methyl-substituted cyclohexane.
Uniqueness
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Properties
IUPAC Name |
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h11-13,15H,2-10H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQTEPQOCJIFK-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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